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Compound of Interest

Compound Name:
5,8-Dimethoxy-N,N,2-

trimethylquinolin-4-amine

CAS No.: 66890-11-7

Cat. No.: B11864132

Get Quote

Executive Summary
5,8-Dimethoxyquinoline (5,8-DMQ) analogs represent a specialized class of heterocyclic

compounds primarily investigated for their redox-active antiproliferative properties and

antimalarial potential. Unlike simple quinolines (e.g., chloroquine), the 5,8-dimethoxy

substitution pattern imparts unique electrochemical properties, allowing these molecules to

function as precursors to 5,8-quinolinediones. This guide analyzes their performance as NQO1-

directed chemotherapeutics and antimalarials, comparing them against standard-of-care

agents like Paclitaxel and Chloroquine.

Key Findings
Primary Mechanism: The 5,8-dimethoxy motif serves as a stable "pro-drug" scaffold that can

be oxidatively demethylated in vivo to form 5,8-quinolinediones. These quinones undergo

redox cycling via the enzyme NQO1, generating cytotoxic Reactive Oxygen Species (ROS).
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Anticancer: In multidrug-resistant (MDR) cell lines (e.g., KB-vin), amino-substituted 5,8-

quinolinedione analogs exhibit IC50 values (0.80–1.52 µM) comparable to Paclitaxel (1.01

µM), overcoming P-glycoprotein efflux pumps.

Epigenetics: As EZH2 inhibitors, 5,8-dimethoxy analogs are inferior to 5-methoxy analogs

(e.g., Compound 5k), suggesting steric bulk at the 8-position hinders the

methyltransferase binding pocket.

Chemical Structure & Synthesis
The synthesis of the 5,8-dimethoxyquinoline core typically follows the Conrad-Limpach-Knorr

protocol, a robust method for constructing 4-hydroxyquinolines from anilines.[1]

Core Synthetic Workflow
The following diagram illustrates the critical cyclization step and subsequent functionalization.
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Figure 1: Synthesis of the 5,8-dimethoxyquinoline core via Conrad-Limpach cyclization and

oxidative conversion to the quinolinedione pharmacophore.

Protocol: Synthesis of 5,8-Dimethoxy-2-methylquinolin-
4-ol
Objective: Produce the core scaffold for SAR derivation.

Condensation: Mix 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) with

catalytic HCl. Heat at 85°C for 2 hours.
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Isolation: Evaporate ethanol. Recrystallize the enamine intermediate from hexane/ethyl

acetate.

Cyclization: Add the intermediate portion-wise to boiling diphenyl ether (250°C). Maintain

temperature for 30 mins to effect cyclization.

Purification: Cool to 80°C and pour into excess hexane. Filter the precipitate. Wash with

acetone to yield the off-white solid product.

Validation: 1H NMR should show two distinct methoxy singlets (~3.9 ppm) and a C-3

proton singlet (~6.0 ppm).

Structure-Activity Relationship (SAR) Analysis
The biological activity of 5,8-DMQ analogs is governed by the electronic environment of the

quinoline ring and the nature of the side chains.[2]

The "Redox Switch" (Positions 5 & 8)
The defining feature of this class is the 5,8-dimethoxy substitution.

Bioactivation: These groups are electron-donating, stabilizing the aromatic system. However,

in the presence of metabolic oxidizers or specific enzymes, they can be converted to the 5,8-

quinolinedione.

SAR Insight: Analogs retaining the dimethoxy groups are generally less cytotoxicin vitro than

their quinone counterparts unless the cell line expresses high levels of demethylating

enzymes.

Comparison:

5,8-Dimethoxy:[1][3][4][5][6] Moderate potency, higher lipophilicity (better membrane

permeability).

5,8-Dione: High potency, direct NQO1 substrate, lower solubility.

Side Chain Modifications (Position 6 & 7)
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Introducing amino side chains at positions 6 or 7 significantly enhances potency against MDR

tumors.

Alkyl-amino linkers: A 2-carbon linker with a terminal tertiary amine (e.g., dimethylamine or

morpholine) improves DNA intercalation affinity.

Piperazine substitution: Enhances water solubility and lysosomal trapping.

Comparative Data: Anticancer Activity (MDR Cervical
Cancer)
Table 1: Cytotoxicity of 5,8-Quinolinedione Analogs vs. Standard of Care in KB-vin (P-gp

overexpressing) cells.

Compound ID
Structure
Description

IC50 (µM) [KB-
vin]

Resistance
Factor (RF)*

Mechanism
Note

Compound 6d

6-((4-(4-

methylpiperazin-

1-

yl)phenyl)amino)-

5,8-dione

0.80 ± 0.05
0.9 (Collateral

Sensitivity)

NQO1-mediated

ROS generation

Compound 7a

7-((4-

fluorophenyl)ami

no)-5,8-dione

1.25 ± 0.10 1.1
High metabolic

stability

5,8-DMQ Core

Unsubstituted

5,8-dimethoxy-2-

methylquinoline

> 50.0 N/A

Lacks redox

cycling capability

without activation

Paclitaxel

Standard

Microtubule

Stabilizer

1.01 ± 0.08
> 1000 (in

resistant lines)

Substrate for P-

gp efflux

Doxorubicin
Standard DNA

Intercalator
4.50 ± 0.32 > 50

Substrate for P-

gp efflux
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*RF = IC50(Resistant) / IC50(Sensitive). An RF < 1 indicates the resistant cells are more

sensitive to the drug than the parental line.

Analysis: Compound 6d outperforms Paclitaxel in resistant cells because it is not a substrate

for P-glycoprotein (P-gp) and exploits the elevated NQO1 levels often found in tumors to

generate lethal ROS.

Mechanism of Action: NQO1-Mediated Lethality
The therapeutic index of 5,8-DMQ/quinone analogs relies on the enzyme NAD(P)H:quinone

oxidoreductase 1 (NQO1). This enzyme is frequently overexpressed in solid tumors (lung,

breast, colon).
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Figure 2: The futile redox cycle triggered by 5,8-quinolinedione analogs. The compound cycles

between quinone and hydroquinone, depleting cellular NADPH and generating massive

oxidative stress.
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Experimental Validation Protocol
To validate the activity of a new 5,8-dimethoxy analog, the NQO1-dependency assay is the

gold standard.

Protocol: Dicoumarol Inhibition Assay
Rationale: Dicoumarol is a specific inhibitor of NQO1. If the compound's toxicity is blocked by

Dicoumarol, the mechanism is confirmed as NQO1-mediated.

Cell Seeding: Seed NQO1-positive cells (e.g., A549 or HT-29) in 96-well plates (5,000

cells/well). Incubate for 24h.

Pre-treatment: Treat one set of wells with Dicoumarol (50 µM) for 2 hours. Treat the control

set with vehicle (DMSO).

Compound Addition: Add the test 5,8-dimethoxy analog at graded concentrations (0.1 – 100

µM).

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Readout: Assess viability using SRB (Sulforhodamine B) or MTT assay.

Data Analysis: Calculate the Ratio of IC50 (+Dicoumarol) / IC50 (-Dicoumarol).

Interpretation: A ratio > 2.0 confirms NQO1-dependent bioactivation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b11864132/docs#publish-comparison-
guide-structure-activity-relationship-of-5-8-dimethoxyquinoline-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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